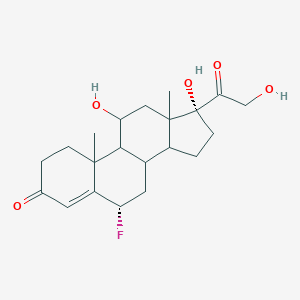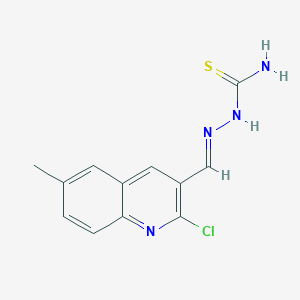![molecular formula C19H11BrO4 B304640 3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)
3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one, also known as Brucine, is a natural alkaloid compound that is found in the seeds of the Strychnos nux-vomica tree. Brucine has been widely studied for its potential therapeutic properties in the treatment of a variety of diseases and disorders.
Mechanism of Action
3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one exerts its effects through a variety of mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. It has been shown to target a number of key molecular pathways involved in these processes, including the MAPK/ERK and PI3K/Akt signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of brucine is its relatively low toxicity, which makes it a potentially useful therapeutic agent. However, its low solubility in water can make it difficult to work with in laboratory experiments, and its potential side effects on normal cells and tissues must be carefully evaluated.
Future Directions
There are a number of potential future directions for research on brucine. These include further studies on its mechanisms of action, as well as its potential use in combination with other therapeutic agents. Additionally, the development of more effective methods for synthesizing and delivering brucine could help to improve its therapeutic potential.
Synthesis Methods
3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one can be synthesized through a variety of methods, including the condensation of 2,3-dihydro-4H-chromen-4-one with 6-bromo-4-oxo-4H-chromen-3-ylmethylidene under acidic conditions. Other methods include the reduction of strychnine and the oxidation of brucine.
Scientific Research Applications
3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have antitumor, antiviral, and anti-inflammatory effects, and has been studied for its potential use in the treatment of cancer, viral infections, and inflammatory diseases.
properties
Molecular Formula |
C19H11BrO4 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
6-bromo-3-[(E)-(4-oxochromen-3-ylidene)methyl]chromen-4-one |
InChI |
InChI=1S/C19H11BrO4/c20-13-5-6-17-15(8-13)19(22)12(10-24-17)7-11-9-23-16-4-2-1-3-14(16)18(11)21/h1-8,10H,9H2/b11-7+ |
InChI Key |
YLFANOQJLUWHKU-YRNVUSSQSA-N |
Isomeric SMILES |
C1/C(=C\C2=COC3=C(C2=O)C=C(C=C3)Br)/C(=O)C4=CC=CC=C4O1 |
SMILES |
C1C(=CC2=COC3=C(C2=O)C=C(C=C3)Br)C(=O)C4=CC=CC=C4O1 |
Canonical SMILES |
C1C(=CC2=COC3=C(C2=O)C=C(C=C3)Br)C(=O)C4=CC=CC=C4O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}propanoate](/img/structure/B304557.png)
![2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B304558.png)
![2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B304559.png)
![2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B304561.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)
![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)
